chemical structure and physical properties of N-[4-(2-formylphenoxy)phenyl]acetamide
chemical structure and physical properties of N-[4-(2-formylphenoxy)phenyl]acetamide
An In-depth Technical Guide to N-[4-(2-formylphenoxy)phenyl]acetamide: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive analysis of N-[4-(2-formylphenoxy)phenyl]acetamide, a molecule of interest within medicinal chemistry and synthetic research. Due to the limited availability of direct experimental data for this specific regioisomer, this document establishes its chemical identity and proposes a robust synthetic pathway grounded in established organic chemistry principles. To provide a practical framework for researchers, we present detailed experimental and characterization data for its well-documented regioisomer, 2-(4-formylphenoxy)-N-phenylacetamide. Furthermore, we explore the potential biological significance and applications of the core N-phenylacetamide scaffold by examining its role in contemporary drug discovery, particularly as a versatile platform for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this class of compounds.
Introduction and Structural Elucidation
The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its chemical tractability allows for extensive structural modifications, making it a privileged starting point for developing novel therapeutic agents.[1] The incorporation of a phenoxy ether linkage and a reactive formyl (aldehyde) group, as seen in N-[4-(2-formylphenoxy)phenyl]acetamide, introduces specific conformational and reactive properties that can be exploited for targeted drug design and further chemical derivatization.
N-[4-(2-formylphenoxy)phenyl]acetamide (also known as 2-(4-acetamidophenoxy)benzaldehyde) is a specific regioisomer defined by the ortho-position of the formyl group on the phenoxy ring. It is crucial to distinguish it from its more frequently documented isomer, N-[4-(4-formylphenoxy)phenyl]acetamide, where the formyl group is at the para-position. This guide will focus on the ortho-substituted isomer, providing its fundamental properties and a proposed synthetic route, while leveraging data from related compounds to inform its characterization and potential.
Core Chemical Structure
The molecule consists of a central 4-aminophenol moiety where the amine is acetylated and the hydroxyl group forms an ether linkage with 2-formylphenol (salicylaldehyde).
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IUPAC Name: N-[4-(2-formylphenoxy)phenyl]acetamide
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Alternate Name: 2-(4-acetamidophenoxy)benzaldehyde
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Molecular Formula: C₁₅H₁₃NO₃
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Molecular Weight: 255.27 g/mol
Physicochemical Properties
Direct, experimentally verified physicochemical data for N-[4-(2-formylphenoxy)phenyl]acetamide is not widely available in published literature. However, we can provide key experimental data for the closely related and well-characterized para-isomer, 2-(4-formylphenoxy)-N-phenylacetamide , to serve as a valuable reference point for researchers.
| Property | Value for 2-(4-formylphenoxy)-N-phenylacetamide (para-isomer) | Source |
| Appearance | Pale yellow crystals | [3] |
| Melting Point | 118-120 °C | [3] |
| Molecular Weight | 255.27 g/mol | [3] |
Synthesis and Characterization
A robust and reliable synthetic protocol is paramount for obtaining high-purity material for research and development. While a specific synthesis for the target ortho-isomer is not explicitly detailed in the cited literature, a highly plausible pathway can be designed based on the well-established Williamson ether synthesis.
Proposed Synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide
The Williamson ether synthesis provides a direct and efficient method for forming the key ether linkage. This proposed protocol involves the reaction of a phenoxide nucleophile with an aryl halide.
Reaction Scheme: (4-Acetamidophenol) + (2-Fluorobenzaldehyde) → N-[4-(2-formylphenoxy)phenyl]acetamide
Rationale for Experimental Design:
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Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-acetamidophenol to form the reactive phenoxide nucleophile. It is preferred over stronger bases like sodium hydride to minimize potential side reactions with the aldehyde and amide functionalities.
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Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution. It effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic, and it can be heated to the temperatures required to drive the reaction to completion.
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Aryl Halide (2-Fluorobenzaldehyde): The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing formyl group in the ortho position. 2-Chlorobenzaldehyde could also be used, though higher temperatures or a copper catalyst might be necessary.
Experimental Protocol: Proposed Synthesis
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Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-acetamidophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF).
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Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.
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Substrate Addition: Add 2-fluorobenzaldehyde (1.1 eq) dropwise to the reaction mixture.
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Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.
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Purification: Filter the resulting solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-[4-(2-formylphenoxy)phenyl]acetamide.
Logical Workflow for Proposed Synthesis
Caption: Proposed Williamson ether synthesis workflow.
Reference Characterization Data (para-isomer)
The following spectroscopic data for 2-(4-formylphenoxy)-N-phenylacetamide provides a benchmark for the characterization of the target ortho-isomer.[3][4]
| Spectroscopy | Observed Peaks and Interpretation | Source |
| FT-IR (KBr, cm⁻¹) | 3265 (N-H stretch), 1680 (Aldehyde C=O stretch), 1658 (Amide C=O stretch) | [3] |
| ¹H NMR (DMSO-d₆, ppm) | 10.17 (s, 1H, CHO), 9.88 (s, 1H, NH), 7.88 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.29 (t, 2H, Ar-H), 7.18 (d, 2H, Ar-H), 7.06 (t, 1H, Ar-H), 4.85 (s, 2H, OCH₂) | [3] |
| ESI-MS (m/z) | 255 [M⁺], 256.11 [M+H]⁺ | [3][4] |
Potential Applications in Drug Development
The N-phenylacetamide scaffold is a versatile starting point for creating compounds with a wide range of biological activities, including analgesic, antibacterial, and anticancer properties.[1][5][6][7] The specific combination of functional groups in N-[4-(2-formylphenoxy)phenyl]acetamide suggests several avenues for its application.
Role as a Scaffold for Receptor Antagonists
Recent research has identified N-substituted acetamide derivatives as novel and potent antagonists for the P2Y₁₄ receptor (P2Y₁₄R).[8] This receptor is activated by UDP-glucose and is implicated in human inflammatory diseases like gout.[8]
Mechanism of Action: P2Y₁₄R activation contributes to the inflammatory cascade by promoting the activation of the NLRP3 inflammasome.[8] This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form. Antagonists of P2Y₁₄R can block this signaling pathway, thereby reducing the release of inflammatory cytokines.[8] Compounds based on the N-substituted acetamide scaffold have shown promising results in inhibiting this pathway.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. rsc.org [rsc.org]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
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- 8. pubs.acs.org [pubs.acs.org]
